molecular formula C14H19NOS B11662754 (4-Methoxyphenyl)(4-methylpiperidin-1-yl)methanethione

(4-Methoxyphenyl)(4-methylpiperidin-1-yl)methanethione

Cat. No.: B11662754
M. Wt: 249.37 g/mol
InChI Key: GAMRYURDUZSLEV-UHFFFAOYSA-N
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Description

1-(4-METHOXYBENZENECARBOTHIOYL)-4-METHYLPIPERIDINE is an organic compound that belongs to the class of piperidines. This compound is characterized by the presence of a piperidine ring substituted with a 4-methoxybenzenecarbothioyl group and a methyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(4-METHOXYBENZENECARBOTHIOYL)-4-METHYLPIPERIDINE typically involves the reaction of 4-methoxybenzenecarbothioyl chloride with 4-methylpiperidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

1-(4-METHOXYBENZENECARBOTHIOYL)-4-METHYLPIPERIDINE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

1-(4-METHOXYBENZENECARBOTHIOYL)-4-METHYLPIPERIDINE is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-(4-METHOXYBENZENECARBOTHIOYL)-4-METHYLPIPERIDINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

1-(4-METHOXYBENZENECARBOTHIOYL)-4-METHYLPIPERIDINE can be compared with other similar compounds such as:

    1-(4-METHOXYBENZENECARBOTHIOYL)-4-ETHYLPIPERIDINE: Similar structure but with an ethyl group instead of a methyl group.

    1-(4-METHOXYBENZENECARBOTHIOYL)-4-PROPYLPIPERIDINE: Contains a propyl group, leading to different chemical and biological properties.

    1-(4-METHOXYBENZENECARBOTHIOYL)-4-BUTYLPIPERIDINE: Features a butyl group, which may affect its reactivity and applications.

The uniqueness of 1-(4-METHOXYBENZENECARBOTHIOYL)-4-METHYLPIPERIDINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H19NOS

Molecular Weight

249.37 g/mol

IUPAC Name

(4-methoxyphenyl)-(4-methylpiperidin-1-yl)methanethione

InChI

InChI=1S/C14H19NOS/c1-11-7-9-15(10-8-11)14(17)12-3-5-13(16-2)6-4-12/h3-6,11H,7-10H2,1-2H3

InChI Key

GAMRYURDUZSLEV-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=S)C2=CC=C(C=C2)OC

Origin of Product

United States

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